3-Chloro-7-(trifluoromethyl)quinoline
Description
Properties
Molecular Formula |
C10H5ClF3N |
|---|---|
Molecular Weight |
231.60 g/mol |
IUPAC Name |
3-chloro-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-8-3-6-1-2-7(10(12,13)14)4-9(6)15-5-8/h1-5H |
InChI Key |
VOKWMYLAZJLQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Approaches to Quinoline Synthesis
Quinoline derivatives can be synthesized using several classical and modern synthetic routes. The most prominent methods include:
- Skraup Synthesis : Cyclization of aniline with acrolein under acidic and oxidative conditions, mainly for unsubstituted quinolines.
- Friedländer Synthesis : Condensation of 2-aminobenzaldehydes with ketones, catalyzed by acids or Lewis acids, for various substituted quinolines.
Preparation Methods for 3-Chloro-7-(trifluoromethyl)quinoline
Halogenation of Pre-Functionalized Quinoline Precursors
A widely adopted approach involves the selective chlorination of a pre-functionalized quinoline precursor. For example, starting from a 7-(trifluoromethyl)quinoline, the 3-position can be chlorinated using suitable chlorinating agents.
Example: Chlorination Using N-Chlorosuccinimide
- Step 1 : Synthesize or obtain 7-(trifluoromethyl)quinoline.
- Step 2 : Treat with N-chlorosuccinimide (NCS) in a suitable solvent (e.g., glacial acetic acid, tetrahydrofuran, or dichloromethane) at controlled temperatures (0–110 °C) for 2–24 hours.
- Step 3 : Isolate the 3-chloro-7-(trifluoromethyl)quinoline by filtration and purification.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Acetic acid, THF, DCM |
| NCS:substrate molar ratio | 1:1 to 1:3 |
| Temperature | 0–110 °C |
| Reaction time | 2–24 hours |
| Yield | 80–95% (for similar systems) |
Note: The exact yield for 3-chloro-7-(trifluoromethyl)quinoline may vary depending on the starting material and reaction optimization.
Cyclization of Functionalized Anilino Propanoic Acids
Another robust method is based on the cyclization of β-(o-trifluoromethylanilino)-propanoic acid, followed by chlorination:
- Step 1 : Prepare β-(o-trifluoromethylanilino)-propanoic acid via condensation of o-trifluoromethylaniline with a suitable propanoic acid derivative.
- Step 2 : Cyclize the intermediate using polyphosphoric acid to yield the corresponding 4-oxo-quinoline.
- Step 3 : Chlorinate the 3-position using phosphorus oxychloride (POCl₃) in the presence of an oxidizing agent (iodine, cupric chloride, or ferric chloride) to obtain 3-chloro-7-(trifluoromethyl)quinoline.
| Parameter | Typical Range/Value |
|---|---|
| Chlorinating agent | POCl₃, PCl₅, SOCl₂ |
| Oxidizing agent | Iodine, CuCl₂, FeCl₃ |
| Solvent | None or minimal (neat POCl₃) |
| Temperature | 80–120 °C |
| Reaction time | 3–8 hours |
| Yield | 70–85% |
Friedländer Synthesis with Halogenated Building Blocks
The Friedländer approach can be adapted by using 2-amino-3-chloro-5-(trifluoromethyl)benzaldehyde and a suitable ketone. This method is less common for this specific substitution pattern due to the difficulty in obtaining the required building blocks, but it remains a viable alternative.
Comparative Data Table
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation of quinoline precursor | 7-(trifluoromethyl)quinoline | NCS, solvent | 80–95% | Direct, high selectivity | Requires precursor |
| Cyclization of anilino acid | β-(o-trifluoromethylanilino)-propanoic acid | POCl₃, Iodine | 70–85% | Scalable, robust | Multi-step precursor synthesis |
| Friedländer with halogenated blocks | 2-amino-3-chloro-5-(trifluoromethyl)benzaldehyde | Acid catalyst, ketone | 60–80% | Modular, diverse substitutions | Limited by precursor access |
Research Results and Optimization Notes
- Solvent choice significantly impacts yield and selectivity. Polar aprotic solvents such as tetrahydrofuran or dichloromethane are preferred for halogenation steps.
- Oxidizing agent selection is critical in cyclization-chlorination methods; iodine is often preferred for its mildness and compatibility with phosphorus oxychloride.
- Reaction temperature must be carefully controlled to avoid over-chlorination or decomposition of sensitive intermediates.
- Purification is typically achieved via recrystallization or column chromatography, depending on the method and scale.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium or copper catalysts in the presence of suitable ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Cross-Coupling Reactions: Biaryl and other complex structures.
Oxidation and Reduction: Quinoline N-oxides and reduced quinoline derivatives.
Scientific Research Applications
3-Chloro-7-(trifluoromethyl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of antimalarial and antibacterial agents.
Material Science: The compound is used in the synthesis of liquid crystals and other advanced materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound finds use in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(trifluoromethyl)quinoline in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparison with Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Comparison: 3-Chloro-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Q & A
Q. What are the common synthetic routes for 3-Chloro-7-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?
Methodological Answer: Synthesis often involves multi-step reactions, leveraging halogenation and cyclocondensation strategies. For example:
- Cyclocondensation: Trifluoromethyl-substituted enaminones can undergo cyclization to form the quinoline core (e.g., microwave-assisted methods improve efficiency for analogs like 3-Chloro-7-(1,1-difluoroethyl)quinoline) .
- Halogenation: Chlorination at the 3-position may use POCl₃ or other chlorinating agents, as seen in the synthesis of methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate .
- Functional Group Interconversion: Carboxylic acid derivatives (e.g., 7-(Trifluoromethyl)quinoline-3-carboxylic acid) can serve as intermediates for further modifications .
Optimization Considerations:
- Solvent and Temperature: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while elevated temperatures (80–120°C) accelerate cyclization .
- Catalysts: Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency in halogenation steps .
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | Enaminones, microwave irradiation | 60–85% | |
| Halogenation | POCl₃, DMF, 100°C | 70–90% |
Q. How is the structural characterization of 3-Chloro-7-(trifluoromethyl)quinoline performed?
Methodological Answer:
- X-ray Crystallography: Resolves crystal packing and substituent disorder (e.g., trifluoromethyl groups in 4-Chloro-7-(trifluoromethyl)quinoline show planar geometry with SHELX refinement) .
- NMR Spectroscopy:
- ¹H/¹³C NMR: Distinct shifts for Cl (δ 7.8–8.2 ppm for aromatic protons) and CF₃ (¹⁹F NMR: δ -60 to -65 ppm) .
- 2D NMR (COSY, HSQC): Confirms substitution patterns and coupling constants .
Advanced Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in halogenated quinolines?
Methodological Answer: The CF₃ group is strongly electron-withdrawing, altering reactivity:
- Electrophilic Substitution: Deactivates the quinoline ring, directing reactions to meta/para positions (e.g., nitration occurs at C-5/C-8 in analogs) .
- Stability: Enhances resistance to oxidative degradation, critical for biological applications (e.g., 2-Chloro-7-(trifluoromethyl)quinoline shows prolonged stability in pharmacokinetic studies) .
- Computational Insights: DFT calculations reveal reduced electron density at the quinoline N-atom, impacting hydrogen-bonding interactions with enzymes .
Q. What strategies resolve contradictions in reported biological activities of trifluoromethylquinoline derivatives?
Methodological Answer: Discrepancies arise from substitution patterns and assay conditions. Key approaches include:
- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., 2-Chloro vs. 4-Chloro isomers show varied antimicrobial potency due to steric effects) .
- Dose-Response Curves: Quantify IC₅₀ values under standardized conditions (e.g., 3-Chloro-7-(trifluoromethyl)quinoline inhibits Pim-1 kinase at 0.5 µM vs. 2.1 µM for 4-Chloro analogs) .
- Crystallographic Data: Resolve target binding modes (e.g., CF₃ groups in Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethylquinoline form hydrophobic pockets with kinases) .
| Derivative | Biological Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Chloro-7-CF₃-quinoline | Pim-1 Kinase | 0.5 | |
| 4-Chloro-7-CF₃-quinoline | CYP450 | 2.1 |
Q. What methodological considerations are critical for optimizing halogenated trifluoromethylquinoline synthesis?
Methodological Answer:
- Reagent Purity: Ensure anhydrous conditions for chlorination (POCl₃ reacts violently with moisture, reducing yield) .
- Reaction Monitoring: Use TLC/HPLC to track intermediates (e.g., ethyl ester intermediates in quinoxaline synthesis require <5% starting material residual) .
- Purification: Column chromatography (silica gel, hexane/EtOAc) isolates isomers; recrystallization (ethanol/water) improves crystallinity .
Data Contradiction Analysis
Example: Varying solubility reports for trifluoromethylquinolines (e.g., 3-Chloro-7-CF₃-quinoline in DMSO vs. DCM):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
